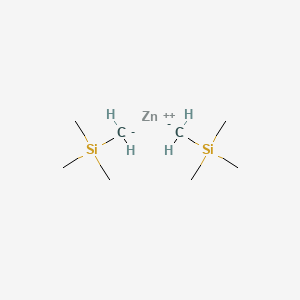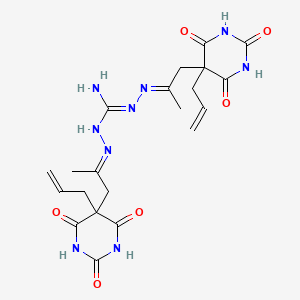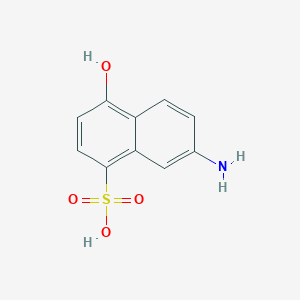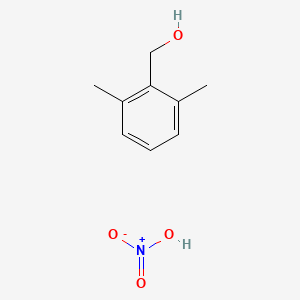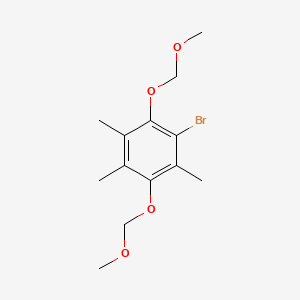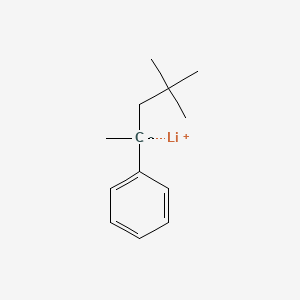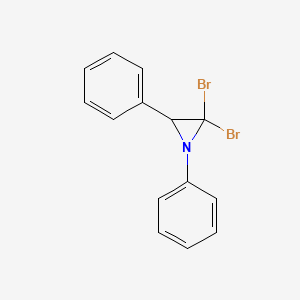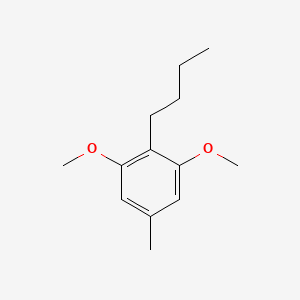
2-Butyl-1,3-dimethoxy-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-1,3-dimethoxy-5-methylbenzene is an organic compound with the molecular formula C13H20O2 It is a derivative of benzene, featuring two methoxy groups, a butyl group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3-dimethoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process includes:
Alkylation: Introduction of the butyl group via Friedel-Crafts alkylation.
Methoxylation: Introduction of methoxy groups using methanol and a strong acid catalyst.
Methylation: Addition of the methyl group through similar electrophilic substitution reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-1,3-dimethoxy-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of benzoquinones or carboxylic acids.
Reduction: Formation of alkanes or partially reduced aromatic compounds.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butyl-1,3-dimethoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying electrophilic aromatic substitution reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of specialty chemicals and as a precursor for more complex organic compounds.
Wirkmechanismus
The mechanism of action of 2-Butyl-1,3-dimethoxy-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of various substituted products. The butyl and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethoxybenzene: Lacks the butyl and methyl groups, making it less sterically hindered and more reactive.
2,3-Dimethoxytoluene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
1,4-Dimethoxybenzene: Different substitution pattern, leading to distinct chemical properties and reactivity.
Uniqueness
2-Butyl-1,3-dimethoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound for studying electrophilic aromatic substitution and for use in various synthetic applications.
Eigenschaften
CAS-Nummer |
41395-20-4 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-butyl-1,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C13H20O2/c1-5-6-7-11-12(14-3)8-10(2)9-13(11)15-4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
SRSJHOHVTWICQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=C(C=C1OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


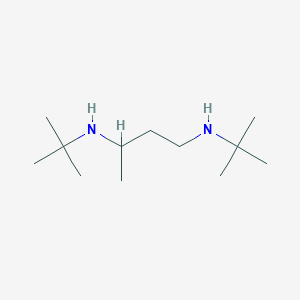
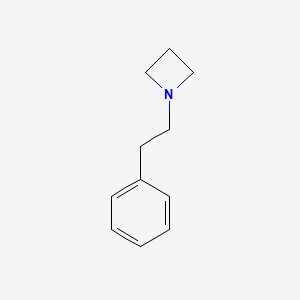
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
